12(R)DH-Hete

Description

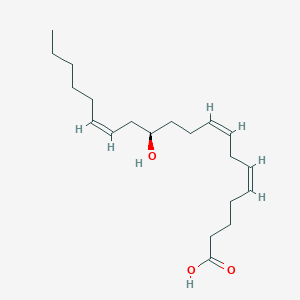

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,12R,14Z)-12-hydroxyicosa-5,8,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13,19,21H,2-6,12,14-18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAKHEWADWLSJX-ZIQRGBBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](CC/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117346-20-0 | |

| Record name | 12-Hydroxy-5,8,14-eicosatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117346200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ii. Biosynthesis and Enzymatic Generation of 12 R Hydroxyeicosatetraenoic Acid and 12 R Dh Hete

Cytochrome P450 (CYP)-Mediated Synthesis of 12(R)-HETE and 12(R)DH-Hete

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a significant role in the metabolism of arachidonic acid (AA), leading to the formation of various oxidized lipid mediators, including hydroxyeicosatetraenoic acids (HETEs) nih.govmdpi.comescholarship.org. Unlike lipoxygenases, which often exhibit high regio- and stereospecificity, CYPs can introduce hydroxyl groups at various positions on the arachidonic acid chain. This section details the CYP-mediated pathways involved in the synthesis of 12(R)-HETE and related compounds.

Identification of Specific CYP Isoforms Involved

Research has identified several CYP isoforms capable of metabolizing arachidonic acid, contributing to the synthesis of HETEs. While specific isoforms for this compound are not explicitly detailed in the provided snippets, studies on related compounds offer insights. For instance, CYP4A and CYP4F families, such as CYP4A1, CYP4A2, CYP4A3, and CYP4F2, are primarily involved in the ω-hydroxylation of arachidonic acid, producing 20-HETE escholarship.orgphysiology.orgahajournals.org. In the context of 12-HETE synthesis, studies have pointed towards specific CYP isoforms. For example, CYP2C9 has been shown to convert arachidonic acid to 12(R)-HETE through hydroxylation with double bond migration diva-portal.org. Furthermore, a specific isoform, CYP4B1, has been implicated in the corneal epithelial synthesis of 12(R)-HETE and 12(R)-HETrE in response to hypoxia nih.gov.

Table 1: Identified CYP Isoforms and Their Arachidonic Acid Metabolites

| CYP Isoform | Primary Substrate | Key Metabolite(s) Produced | Tissue/Context | References |

| CYP2C9 | Arachidonic Acid | 12(R)-HETE | Not specified | diva-portal.org |

| CYP4B1 | Arachidonic Acid | 12(R)-HETE, 12(R)-HETrE | Corneal Epithelium (hypoxia) | nih.gov |

| CYP4A1 | Arachidonic Acid | 20-HETE | Kidney, Extrahepatic tissues | escholarship.orgphysiology.org |

| CYP4A2 | Arachidonic Acid | 20-HETE, 11,12-EET | Kidney | physiology.org |

| CYP4A3 | Arachidonic Acid | 20-HETE, 11,12-EET | Kidney | physiology.org |

| CYP4F2 | Arachidonic Acid | 20-HETE | Liver, Kidney | escholarship.orgphysiology.orgahajournals.org |

| CYP4A11 | Arachidonic Acid | 20-HETE | Human liver, kidney | escholarship.orgahajournals.org |

Direct Hydroxylation of Arachidonic Acid

CYP enzymes catalyze the direct hydroxylation of arachidonic acid, introducing a hydroxyl group at various carbon positions. This process can occur without the intermediate formation of hydroperoxy-fatty acids (HpETEs), which are typical products of lipoxygenase activity nih.govmdpi.com. For instance, CYP2C9 is noted for its ability to hydroxylate arachidonic acid at the 12th carbon position, leading to the formation of 12(R)-HETE, often involving a double bond migration in the process diva-portal.org. In general, CYP-mediated hydroxylation of arachidonic acid tends to produce a mixture of R and S enantiomers, with the R stereoisomer frequently predominating, particularly in the case of 12-HETE nih.govwikipedia.org.

Formation of this compound and 12(R)-HETrE in Corneal Epithelium

The corneal epithelium is a significant site for the metabolism of arachidonic acid via CYP-mediated pathways. Under conditions such as hypoxia or inflammation, this tissue exhibits increased CYP-dependent synthesis of 12(R)-HETE and 12(R)-HETrE nih.govophed.comarvojournals.org. These metabolites are known to possess potent inflammatory properties, with 12(R)-HETrE identified as a powerful angiogenic factor nih.govophed.com. Research specifically identified a CYP4B1 isoform as being involved in the hypoxia-induced synthesis of these eicosanoids within the corneal epithelium nih.gov. Studies on alkali burn injury in rabbit corneas also demonstrated a time-dependent production of corneal epithelial 12(R)-HETE and 12(R)-HETrE, correlating with inflammatory responses and neovascularization arvojournals.org. Furthermore, 12(R)-HETE has been identified as an endogenous arachidonic acid metabolite in corneal epithelium, formed by the cytochrome P450 system, and it acts as a potent inhibitor of Na+-K+-ATPase activity psu.edu.

Comparative Biochemical Pathways for 12(R)-HETE and 12(S)-HETE

The metabolism of arachidonic acid can yield different stereoisomers of HETE, primarily the 12(R) and 12(S) forms. These isomers are generated through distinct enzymatic pathways, highlighting differences in enzyme specificity and species-dependent variations.

Distinct Enzymes and Their Regio/Stereospecificity

The primary distinction in the generation of 12(R)-HETE and 12(S)-HETE lies in the enzymes involved and their stereospecificity.

12(S)-HETE: This isomer is predominantly produced by the 12(S)-lipoxygenase (12-LOX) pathway, notably the platelet-type 12-LOX encoded by the ALOX12 gene nih.govmdpi.comwikipedia.orgmdpi.comtandfonline.com. This enzyme exhibits high regio- and stereospecificity, converting arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is then reduced to 12(S)-HETE nih.govmdpi.com.

12(R)-HETE: This isomer can be formed through two main routes:

Cytochrome P450 (CYP) enzymes: As discussed, various CYP isoforms, such as CYP2C9 and potentially others, can directly hydroxylate arachidonic acid to produce 12(R)-HETE. CYP-mediated reactions often yield a mixture of enantiomers, with the R isomer frequently predominating diva-portal.orgnih.govwikipedia.org.

12(R)-Lipoxygenase (12R-LOX): An arachidonate (B1239269) 12-lipoxygenase of the 12R type, encoded by the ALOX12B gene, is expressed in tissues like skin and cornea and metabolizes arachidonic acid to 12(R)-HpETE, which is then reduced to 12(R)-HETE wikipedia.orgwikipedia.org.

Table 2: Comparative Enzymatic Pathways for 12(R)-HETE and 12(S)-HETE

| Feature | 12(S)-HETE | 12(R)-HETE | References |

| Primary Enzyme | 12(S)-Lipoxygenase (e.g., ALOX12) | Cytochrome P450 (CYP) enzymes (e.g., CYP2C9) or 12(R)-Lipoxygenase (ALOX12B) | diva-portal.orgnih.govmdpi.comwikipedia.orgwikipedia.org |

| Stereospecificity | Predominantly S-configuration | R-configuration | diva-portal.orgnih.govwikipedia.orgwikipedia.org |

| Regiochemistry | Hydroxylation at the 12th carbon atom | Hydroxylation at the 12th carbon atom | diva-portal.orgnih.govmdpi.comwikipedia.org |

| Intermediate | 12(S)-Hydroperoxyeicosatetraenoic acid (12(S)-HpETE) | 12(R)-Hydroperoxyeicosatetraenoic acid (12(R)-HpETE) (via 12R-LOX) or direct hydroxylation (via CYP) | diva-portal.orgnih.govmdpi.comwikipedia.orgwikipedia.org |

| Common Tissues | Platelets, skin, tumors | Corneal epithelium, skin | nih.govnih.govmdpi.comwikipedia.orgtandfonline.com |

Species-Specific Differences in Eicosanoid Generating Enzymes

Significant variations exist in the expression and activity of eicosanoid-generating enzymes across different species, leading to species-specific differences in the production of HETEs. For example, the enzyme encoded by the murine ALOX15 gene, often referred to as "12/15-LOX," produces both 12-HETE and 15-HETE, with a ratio favoring 12-HETE in mice (6:1). In contrast, its human ortholog, ALOX15 ("15-LOX-1"), primarily produces 15-HETE with only small amounts of 12-HETE (9:1) mdpi.com. Similarly, while human platelets predominantly produce 12(S)-HETE via ALOX12, other species or tissues might exhibit different enzymatic profiles or substrate preferences wikipedia.orgmdpi.comtandfonline.com. These species-specific differences are crucial to consider when studying the roles of these metabolites and developing targeted inhibitors mdpi.comtandfonline.com. For instance, studies on mouse arteries indicate that only the S isomer of 12-HETE is produced, suggesting that 12(S)- or 12/15-LOX is responsible for its generation in these tissues physiology.org.

Compound Name List:

this compound

12(R)-Hydroxyeicosatetraenoic Acid (12(R)-HETE)

12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE)

12(R)-Hydroxyei-cosatrienoic Acid (12(R)-HETrE)

12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE)

Arachidonic Acid (AA)

12(S)-Hydroperoxyeicosatetraenoic acid (12(S)-HpETE)

12(R)-Hydroperoxyeicosatetraenoic acid (12(R)-HpETE)

12-oxo-5,8,10,14-eicosatetraenoic acid (12-oxo-ETE)

12-oxo-6,8,14-eicosatrienoic acid (12-oxo-ETrE)

12(R)-hydroxy-5,8,14-eicosatrienoic acid (12(R)-HETrE)

12(S)-12-hydroxy-5,8,14-eicosatrienoic acid (12(S)-HETrE)

20-Hydroxyeicosatetraenoic acid (20-HETE)

11,12-Epoxyeicosatrienoic acid (11,12-EET)

15-Hydroxyeicosatetraenoic acid (15-HETE)

19-HETE

13-HETE

10-HETE

7-HETE

16-HETE

17-HETE

18-HETE

14,15-Epoxyeicosatrienoic acid (14,15-EET)

8,9-Epoxyeicosatrienoic acid (8,9-EET)

5,6-Epoxyeicosatrienoic acid (5,6-EET)

Leukotriene B4 (LTB4)

12-HETE-d8

Further Metabolism of 12(R)-HETE to Dihydroxyeicosatetraenoic Acids and Other Derivatives

One significant metabolic route involves the oxidation of the hydroxyl group at the C-12 position of 12(R)-HETE to a keto group, forming 12-oxo-5,8,14-eicosatrienoic acid (12-oxo-ETrE) nih.govnih.govcapes.gov.br. This oxo-metabolite can then undergo reduction of the double bond between carbons 10 and 11, yielding 10,11-dihydro-12-oxo-eicosatetraenoic acid (10,11-dihydro-12-oxo-ETE) nih.govcapes.gov.br. Subsequently, the keto group in 10,11-dihydro-12-oxo-ETE is reduced to a hydroxyl group, producing dihydro-hydroxyeicosatetraenoic acids, specifically 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) nih.govnih.gov. Both R and S stereoisomers at the C-12 position, namely 12(R)-HETrE and 12(S)-HETrE, have been identified as products of this pathway nih.govcapes.gov.br.

Beyond these transformations, 12(R)-HETE can also be subjected to other metabolic processes. Beta-oxidation, a catabolic pathway that shortens fatty acid chains from the carboxyl end, can convert 12(R)-HETE into shorter-chain metabolites, such as 8-hydroxy-4,6,10-hexadecatrienoic acid in corneal tissues nih.gov.

The formation of dihydroxyeicosatetraenoic acids (DHETEs) often involves the metabolism of epoxyeicosatrienoic acids (EETs) by soluble epoxide hydrolase (sEH) mdpi.comphysiology.orgnih.govimrpress.comresearchgate.net. While direct conversion of 12(R)-HETE to DHETEs is not extensively detailed in the literature, other lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes are known to introduce additional hydroxyl groups to arachidonic acid derivatives. For instance, 12-LOX can metabolize other HETEs, such as 5(S)-HETE to 5(S),12(S)-dihydroxyeicosatetraenoic acid (5(S),12(S)-diHETE) mdpi.com. Similarly, CYP4F2 and CYP4F3 enzymes have been shown to oxidize 12(S)-HETE to 12(S),20-dihydroxy-ETE (12(S),20-diHETE), illustrating the capacity of CYP enzymes to generate dihydroxylated products from HETE precursors bio-rad.com. These pathways highlight the versatility of arachidonic acid metabolism, where initial hydroxy metabolites like 12(R)-HETE can be further modified into a range of biologically active compounds.

The following table summarizes key further metabolites derived from 12(R)-HETE and the pathways involved:

| Metabolite Name | Precursor | Key Enzyme(s) | Pathway | Description/Context |

| 12-oxo-5,8,14-eicosatrienoic acid (12-oxo-ETrE) | 12(R)-HETE | Oxidases (e.g., 12-HEDH) | Oxidation of 12-hydroxyl group | Conversion of the C-12 hydroxyl group to a keto group. nih.govnih.govcapes.gov.br |

| 10,11-dihydro-12-oxo-ETE | 12-oxo-ETrE | Reductases (e.g., Δ10-reductase) | Reduction of 10,11-double bond | Saturation of the double bond between carbons 10 and 11. nih.govcapes.gov.br |

| 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) | 10,11-dihydro-12-oxo-ETE | Ketoreductases (e.g., 12-ketoreductase) | Reduction of keto group | Reduction of the keto group to a hydroxyl group, forming a dihydro-HETE. nih.govnih.gov |

| 12(R)-HETrE | 10,11-dihydro-12-oxo-ETE | Ketoreductases | Reduction of keto group | Specific R-isomer of 12-HETrE, representing a dihydro-HETE. nih.govcapes.gov.br |

| 12(S)-HETrE | 10,11-dihydro-12-oxo-ETE | Ketoreductases | Reduction of keto group | Specific S-isomer of 12-HETrE, representing a dihydro-HETE. nih.govcapes.gov.br |

| 8-hydroxy-4,6,10-hexadecatrienoic acid | 12(R)-HETE | Beta-oxidation enzymes | Beta-oxidation | A tetranor metabolite formed via beta-oxidation of 12(R)-HETE, resulting in a shorter-chain fatty acid. nih.gov |

| 5(S),12(S)-dihydroxyeicosatetraenoic acid (5(S),12(S)-diHETE) | 5(S)-HETE | 12-Lipoxygenase (12-LOX) | Hydroxylation | Example of a dihydroxylated derivative formed by further hydroxylation of another HETE. mdpi.com |

| 12(S),20-dihydroxy-ETE (12(S),20-diHETE) | 12(S)-HETE | Cytochrome P450 (CYP4F2, CYP4F3) | Hydroxylation | Example of a dihydroxylated derivative formed by CYP-mediated hydroxylation of a HETE. bio-rad.com |

Compound List:

12(R)-Hydroxyeicosatetraenoic Acid (12(R)-HETE)

12-oxo-5,8,14-eicosatrienoic acid (12-oxo-ETrE)

10,11-dihydro-12-oxo-ETE

12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE)

12(R)-HETrE

12(S)-HETrE

8-hydroxy-4,6,10-hexadecatrienoic acid

5(S),12(S)-dihydroxyeicosatetraenoic acid (5(S),12(S)-diHETE)

12(S),20-dihydroxy-ETE (12(S),20-diHETE)

Epoxyeicosatrienoic acids (EETs)

Dihydroxyeicosatetraenoic acids (DHETEs)

Arachidonic acid

Iii. Molecular and Cellular Mechanisms of Action of 12 R Hete and 12 R Dh Hete

Ligand-Receptor Interactions

The initial step in the action of 12(R)-HETE and related eicosanoids involves their binding to cell surface receptors, which triggers a cascade of intracellular events. The specificity and affinity of these interactions determine the nature and magnitude of the cellular response.

Both 12(S)-HETE and 12(R)-HETE have been shown to interact with the thromboxane (B8750289) A2 (TP) receptor. wikipedia.orgnih.gov These stereoisomers act as competitive antagonists at this receptor, which is responsible for mediating the actions of thromboxane A2 and prostaglandin (B15479496) H2. wikipedia.org This antagonistic activity is exemplified by the ability of both 12(S)-HETE and 12(R)-HETE to induce relaxation in mouse mesenteric arteries that have been pre-constricted with U46619, a thromboxane A2 mimetic. wikipedia.org

In studies using washed isolated human platelets, 12(R)-HETE was found to bind to the TP receptor with an IC50 value of 0.734 µM. caymanchem.comlipidmaps.org Furthermore, it inhibits platelet aggregation induced by the TP receptor agonist I-BOP with an IC50 of 3.6 µM. caymanchem.comlipidmaps.org Radioligand binding studies in mouse platelets demonstrated that 12(R)-HETE and 12(S)-HETE displaced the binding of [3H]SQ29548 with IC50 values of 0.32 µM and 1.73 µM, respectively. nih.gov In human platelets, both 12(S)- and 12(R)-HETE were found to inhibit the binding of the thromboxane mimetic, [125I]-I-BOP. nih.gov 12(S)-HETE has also been shown to inhibit the binding of [125I]-PTA-OH, a thromboxane antagonist, to platelet membranes with an IC50 of 8 µM. nih.gov

| Compound | Assay System | Measurement | Value | Reference |

|---|---|---|---|---|

| 12(R)-HETE | Washed isolated human platelets | IC50 (TP receptor binding) | 0.734 µM | caymanchem.comlipidmaps.org |

| 12(R)-HETE | Human platelets (I-BOP induced aggregation) | IC50 (inhibition of platelet aggregation) | 3.6 µM | caymanchem.comlipidmaps.org |

| 12(R)-HETE | Mouse platelets ([3H]SQ29548 displacement) | IC50 | 0.32 µM | nih.gov |

| 12(S)-HETE | Mouse platelets ([3H]SQ29548 displacement) | IC50 | 1.73 µM | nih.gov |

| 12(S)-HETE | Human platelet membranes ([125I]-PTA-OH binding) | IC50 | 8 µM | nih.gov |

The leukotriene B4 receptor 2 (BLT2) is another key target for 12-HETE isomers. wikipedia.org 12(R)-HETE selectively binds to the BLT2 receptor over the BLT1 receptor at a concentration of 5 µM in CHO cell membranes expressing the human receptors. caymanchem.comlipidmaps.org Both 12(S)-HETE and 12(R)-HETE are considered agonists for the BLT2 receptor. wikipedia.org The BLT2 receptor is expressed in various tissues, including mouse aorta and mesenteric arteries. physiology.org The interaction of 12-HETE with BLT2 is implicated in processes such as angiogenesis. wikipedia.org For instance, the overexpression of BLT2 receptors in transgenic mice enhances the ability of 12-HETE to stimulate new blood vessel formation. wikipedia.org

The orphan G protein-coupled receptor 31 (GPR31), also known as 12-HETER, has been identified as a high-affinity receptor for 12(S)-HETE. nih.gov However, GPR31 does not bind 12(R)-HETE. wikipedia.orgwikipedia.org This stereospecificity is a key feature of GPR31. The binding of 12(S)-HETE to GPR31 is characterized by a high affinity, with a reported Kd value of 4.87 nM. researchgate.net This interaction initiates a variety of signaling pathways, including the MAPK and NF-κB cascades. researchgate.nettandfonline.com GPR31 is expressed in several human cell lines, though its expression was not detected in mouse aorta and mesenteric arteries in one study. wikipedia.orgphysiology.org

Upon binding of 12(S)-HETE, GPR31 couples to G proteins, specifically the Gαi subunit of the Gi/Go family. nih.govnih.gov This interaction leads to the inhibition of adenylate cyclase activity. nih.govahajournals.orgebi.ac.uk Studies have shown that 12(S)-HETE suppresses adenylate cyclase activity through GPR31, which is a characteristic response mediated by Gi-coupled receptors. nih.govahajournals.org This suppression of cAMP production is a critical event in the downstream signaling cascade initiated by 12(S)-HETE at its receptor.

The binding of 12-HETE to its receptors, particularly GPR31, leads to the activation of mitogen-activated protein kinase (MAPK) cascades. researchgate.nettandfonline.comahajournals.org This includes the activation of the ERK1/2 and p38 MAPK pathways. nih.govahajournals.org In human platelets, 12(S)-HETE has been shown to rapidly activate p38 MAPK phosphorylation. ahajournals.org The 12-HETE/GPR31 axis is known to mediate signaling through MAPK and MEK pathways. tandfonline.comtandfonline.com This activation of MAPK cascades is involved in cellular processes such as inflammation and cell growth. nih.govahajournals.org

The activation of GPR31 by 12-HETE also results in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.nettandfonline.comahajournals.org The 12-HETE–GPR31 interaction can induce subsequent MAPK signaling which in turn can activate NF-κB. ahajournals.org In some cellular contexts, the 12-LOX–12-HETE axis has been shown to activate the downstream PI3K/Akt/NF-κB pathway. mdpi.com This regulation of NF-κB is a crucial mechanism through which 12-HETE exerts its pro-inflammatory effects. researchgate.netmdpi.com

| Signaling Pathway | Key Mediators | Downstream Effects | Reference |

|---|---|---|---|

| G Protein Coupling | Gαi | Inhibition of adenylate cyclase | nih.govnih.govahajournals.orgebi.ac.uk |

| MAPK Cascade | ERK1/2, p38 MAPK, MEK | Cell growth, inflammation | nih.govresearchgate.nettandfonline.comahajournals.orgahajournals.orgtandfonline.com |

| NF-κB Pathway | PI3K/Akt | Pro-inflammatory responses | researchgate.nettandfonline.comahajournals.orgmdpi.com |

Role of G Protein-Coupled Receptor 31 (GPR31/12-HETER) in 12(R)-HETE Signaling

Alternative Activators of GPR31 Signaling (e.g., Protons, Lactic Acid)

While 12(S)-HETE is a well-established high-affinity ligand for G protein-coupled receptor 31 (GPR31), recent research has identified other molecules that can activate this receptor, notably protons and lactic acid. researchgate.netmdpi.comnih.gov This suggests a broader role for GPR31 in sensing the metabolic state of the microenvironment, particularly in conditions of acidosis.

Protons have been shown to directly activate GPR31. researchgate.net Studies using reporter gene assays and radiolabeled-GTPγS binding have demonstrated that GPR31 signaling can be initiated by acidic conditions. researchgate.net For a GPR31-Gαi fusion protein, the half-maximal effective concentration (EC50) for proton-induced signaling corresponds to a pH of 5.6, while for the recombinant GPR31 receptor alone, it is around pH 5.8. researchgate.net This activation of GPR31 by protons in acidic environments is independent of cAMP and calcium signaling pathways. rice.edunih.gov Instead, it appears to proceed through the Gαi subunit, leading to the activation of the MEK-ERK1/2 pathway. rice.edunih.gov

Lactic acid, a common metabolic byproduct, especially in inflamed or ischemic tissues, also serves as an activator of GPR31. researchgate.netmdpi.com In the intestinal lumen, for instance, lactate (B86563) and pyruvate (B1213749) secreted by bacteria can activate GPR31 on CX3CR1+ immune cells, which promotes their dendrite protrusion and enhances intestinal immune responses. nih.gov The activation of GPR31 by these metabolites highlights its role in connecting cellular metabolism with immune function.

The ability of GPR31 to be activated by both the lipid mediator 12(S)-HETE and metabolic indicators like protons and lactic acid underscores its position as a sensor for tissue stress and inflammation. nih.gov Local acidosis is a hallmark of various pathological conditions, including tissue injury and tumors. nih.gov The activation of GPR31 under these acidic conditions can initiate signaling cascades that influence inflammatory responses and cell behavior. researchgate.netrice.edu

| Activator | Receptor | Signaling Pathway | Cellular Context |

| Protons (Acidic pH) | GPR31 | Gαi, MEK-ERK1/2 | Tissue acidosis, inflammation, tumor microenvironment |

| Lactic Acid | GPR31 | Gαi | Intestinal immune response, metabolic sensing |

| 12(S)-HETE | GPR31 | Gαi, MEK-ERK1/2, NF-κB | Inflammation, tumor progression, platelet activation |

Enzyme-Mediated Cellular Modulation

12(R)-HETE is a recognized inhibitor of Na+/K+-ATPase activity, an essential enzyme responsible for maintaining the sodium and potassium gradients across the plasma membrane. medchemexpress.comcaymanchem.comnih.gov This inhibitory action has been particularly noted in the corneal epithelium. caymanchem.comnih.gov The inhibition of Na+/K+-ATPase by 12(R)-HETE is concentration-dependent. caymanchem.com

Molecular modeling studies have sought to elucidate the mechanism of this inhibition. The findings suggest that 12(R)-HETE and its catabolic isomer, 8(R)-hydroxy-hexadecatrienoic acid [8(R)-HHDTrE], are more likely to bind to the fatty acid portions of phosphatidylcholine in the plasma membrane rather than directly to the Na+/K+-ATPase enzyme itself. nih.gov

Furthermore, these studies indicate that calcium complexes of 12(R)-HETE and 8(R)-HHDTrE form even more stable complexes with phosphatidylcholine. nih.gov This has led to the hypothesis that these complexes may act as carriers, transporting calcium into the cell. nih.gov The increased intracellular calcium could then be available to inhibit the Na+/K+-ATPase at the enzyme's sodium-binding site. nih.gov In contrast, the "S" isomer, 12(S)-HETE, showed less favorable binding energies, whether complexed with calcium or not. nih.gov

The inhibition of Na+/K+-ATPase in renal proximal tubules by arachidonic acid metabolites is age-dependent. Both 12(S)-HETE and 20-HETE inhibit the enzyme in a protein kinase C (PKC)-dependent manner, with the effect of 12(S)-HETE being more pronounced in infant rats compared to adults. physiology.org 12(R)-HETE has also been shown to inhibit Na+/K+-ATPase in adult rat proximal tubules. physiology.org

| Compound | Target Enzyme | Proposed Mechanism | Key Findings |

| 12(R)-HETE | Na+/K+-ATPase | Indirect inhibition via binding to plasma membrane lipids and potential transport of Ca2+ into the cell. nih.gov | Potent inhibitor, especially in the corneal epithelium. caymanchem.comnih.gov |

| 8(R)-HHDTrE | Na+/K+-ATPase | Similar to 12(R)-HETE, binds to phosphatidylcholine. nih.gov | Effective binding to plasma membrane lipids. nih.gov |

| 12(S)-HETE | Na+/K+-ATPase | Less favorable binding to phosphatidylcholine compared to the R isomer. nih.gov | Weaker inhibitor compared to 12(R)-HETE. nih.gov |

| 20-HETE | Na+/K+-ATPase | PKC-dependent inhibition. physiology.org | Inhibits enzyme activity in renal proximal tubules. physiology.org |

The modulation of intracellular calcium (Ca2+) dynamics is a critical aspect of the cellular effects of 12-HETE. nih.govjneurosci.orgnih.gov Alterations in calcium homeostasis are implicated in the cytotoxic effects of 12-HETE. nih.gov Intracellular Ca2+ signaling is a complex process involving release from internal stores, primarily the endoplasmic reticulum (ER), and influx from the extracellular space, governing a vast array of cellular functions. frontiersin.orgmdpi.com

Studies have shown that 12-HETE can increase the concentration of ionized calcium within mitochondria ([Ca2+]m). nih.gov This effect is abolished in the presence of EGTA, a calcium chelator. nih.gov The rise in mitochondrial calcium is significant because it can stimulate mitochondrial nitric oxide synthase (mtNOS), an enzyme whose activity is sensitive to [Ca2+]m. nih.gov The activation of mtNOS by 12-HETE leads to increased production of mitochondrial nitric oxide and subsequently peroxynitrite, which can induce the release of cytochrome c, cause tyrosine nitration of mitochondrial proteins, and lead to mitochondrial aggregation. nih.gov

In the context of diabetic retinopathy, it is hypothesized that hyperglycemia leads to the activation of phospholipase A2, releasing arachidonic acid from the cell membrane. tandfonline.comtandfonline.com This arachidonic acid is then converted to 12-HETE or 15-HETE, which can enhance intracellular calcium levels. tandfonline.comtandfonline.com This disruption of Ca2+ homeostasis is considered a crucial step in initiating signaling pathways that lead to oxidative stress and inflammation. tandfonline.comtandfonline.com

12(R)-HETE has been identified as a modulator of endogenous antipyretic pathways, which are the body's natural mechanisms to control fever. physiology.orgresearchgate.net Specifically, it is considered a product of the cytochrome P-450 (P-450) pathway of arachidonic acid metabolism, which is implicated in endogenous antipyresis. physiology.orgresearchgate.net

Studies have demonstrated that the induction of the P-450 pathway can reduce fever, suggesting that its metabolic products have antipyretic properties. physiology.orgresearchgate.net To test this, various eicosanoids, including 12(R)-HETE, were administered intracerebroventricularly to rats with lipopolysaccharide (LPS)-induced fever. physiology.orgresearchgate.net The results showed that 12(R)-HETE, along with certain epoxyeicosatrienoic acids (EETs), possesses antipyretic properties in a dose-dependent manner. physiology.orgresearchgate.net Among the tested isomers, 11,12-EET was the most potent, followed by 14,15-EET, 8,9-EET, and then 12(R)-HETE. physiology.orgresearchgate.net

These findings support the hypothesis that the P-450/epoxygenase pathway of arachidonate (B1239269) metabolism is an integral part of the endogenous system that regulates body temperature during a fever response. physiology.orgresearchgate.net The antipyretic effect of these metabolites suggests their potential role in mitigating the inflammatory response.

| Compound | Effect on Fever | Pathway |

| 12(R)-HETE | Antipyretic | Cytochrome P-450/epoxygenase |

| 11,12-EET | Antipyretic (most potent) | Cytochrome P-450/epoxygenase |

| 14,15-EET | Antipyretic | Cytochrome P-450/epoxygenase |

| 8,9-EET | Antipyretic | Cytochrome P-450/epoxygenase |

| 5,6-EET | No significant effect at tested doses | Cytochrome P-450/epoxygenase |

Impact on Cellular Homeostasis and Stress Responses

A significant aspect of the cellular impact of 12-HETE is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com Intracellularly, the production of 12-HETE is a known promoter of oxidative stress. nih.govmdpi.com This is a key mechanism through which 12-HETE contributes to the pathology of various inflammatory diseases. nih.gov

One of the primary ways 12-HETE induces ROS generation is through the activation of the NADPH oxidase (NOX) system. tandfonline.comtandfonline.com In the context of diabetic retinopathy, for example, 12-HETE activates the NOX system, leading to the production of ROS and subsequent inflammation in the retina. tandfonline.comtandfonline.commdpi.com This process is believed to be a central element in the pathogenesis of the disease. mdpi.com

Furthermore, 12-HETE appears to suppress the protective antioxidant response by inhibiting the nuclear translocation of nuclear factor erythroid 2–related factor 2 (NRF2). nih.gov This dual action of promoting ROS production while hindering the cell's natural antioxidant defenses exacerbates oxidative damage. nih.gov

The link between 12-HETE and oxidative stress has been confirmed across different models, including studies in zebrafish, highlighting the evolutionarily conserved nature of this pathway in causing tissue damage. nih.gov In vascular smooth muscle cells, oxidative stress induced by elevated 12-lipoxygenase has been implicated in hypertension. ahajournals.org

Mitochondrial Dysfunction and Its Molecular Basis

The role of 12-HETE isomers in inducing mitochondrial dysfunction is a critical aspect of their cellular activity, contributing to cellular injury and apoptosis. explorationpub.com Research indicates that these lipid mediators can disrupt mitochondrial homeostasis through various mechanisms, including increased oxidative stress, altered calcium balance, and impaired mitochondrial respiration. explorationpub.comnih.gov

While much of the detailed molecular research has centered on the 12(S)-HETE isomer, 12(R)-HETE has been shown to exert inhibitory effects on key cellular transport enzymes, which can indirectly impact mitochondrial function. Specifically, 12(R)-HETE inhibits the Na+/K+-ATPase in the cornea in a concentration-dependent manner. arvojournals.orgcaymanchem.com This inhibition of a primary ion transport system can disrupt the electrochemical gradients necessary for normal cellular function, including mitochondrial processes.

Studies focusing on the 12(S)-HETE isomer provide a more detailed model of mitochondrial disruption. 12(S)-HETE has been demonstrated to increase the concentration of ionized calcium within the mitochondria ([Ca2+]m). nih.govresearchgate.net This elevation in intramitochondrial calcium stimulates the activity of mitochondrial nitric oxide synthase (mtNOS), leading to an increase in mitochondrial nitric oxide. nih.govresearchgate.net The consequences of this cascade are significant, causing a decrease in mitochondrial respiration and a reduction of the mitochondrial transmembrane potential (ΔΨ). nih.govresearchgate.net Furthermore, the increased nitric oxide can lead to the formation of peroxynitrite, which induces the release of cytochrome c, a key step in initiating apoptosis, and promotes the aggregation of mitochondria. nih.govresearchgate.net These findings suggest a molecular pathway by which 12-HETE toxicity is enacted, linking it to pathological conditions associated with oxidative stress and mitochondrial dysfunction. nih.gov

Table 1: Research Findings on 12-HETE and Mitochondrial Function

| Compound | Finding | Molecular Mechanism | Cell/Tissue Model | Citation(s) |

| 12(R)-HETE | Inhibits Na+/K+-ATPase activity. | Direct inhibition of the enzyme. | Bovine Cornea | arvojournals.orgcaymanchem.com |

| 12(S)-HETE | Induces mitochondrial dysfunction and apoptosis. | Increases intramitochondrial Ca2+, stimulates mtNOS, decreases respiration and transmembrane potential, releases cytochrome c. | Isolated Rat Heart Mitochondria, HL-1 Cardiac Myocytes | nih.govresearchgate.net |

| 12-HETE | Contributes to oxidative stress and mitochondrial dysfunction. | Increases mitochondrial nitric oxide by elevating intramitochondrial calcium. | Islets | nih.gov |

Crosstalk with Renin-Angiotensin System Signaling

Evidence suggests a significant interplay between the 12-lipoxygenase pathway and the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. The metabolites of this pathway, particularly 12-HETE, can modulate the effects of angiotensin II (Ang II), the primary effector of the RAS. nih.govahajournals.org

Research has demonstrated that 12(S)-HETE can amplify Ang II signaling. In cultured rat mesangial cells, 12(S)-HETE was found to increase the expression of the Ang II type 1 receptor (AT1R) at both the mRNA and protein levels. nih.gov This upregulation appears to occur via posttranscriptional stabilization of the AT1R mRNA. nih.gov By increasing the number of available receptors, 12(S)-HETE enhances the cellular response to Ang II, leading to amplified downstream signaling, including the activation of ERK1/2, p38MAPK, and STAT3. nih.gov This crosstalk can accelerate pathological processes such as fibrosis. nih.gov

Furthermore, the 12-LO pathway has been identified as a mediator of Ang II-induced JNK activation, suggesting that Ang II can stimulate the production of 12-HETE, which in turn activates stress pathways. ahajournals.org In the vasculature, 12-HETE (stereoisomer often undetermined) is implicated in the arterial hypertension response induced by Ang II. wikipedia.orgresearchgate.net

While these findings strongly support a crosstalk between 12-HETE and the RAS, the specific contributions of the 12(R)-HETE isomer in this interaction are not well-defined. The majority of mechanistic studies have utilized the 12(S)-HETE isomer. nih.govnih.gov Given that 12(R)-HETE can also exert distinct biological effects, its specific role in modulating RAS signaling remains an important area for future investigation. wikipedia.org

Table 3: Research Findings on Crosstalk between 12-HETE and the Renin-Angiotensin System

| Compound | Finding | Mechanism | Cell/Tissue Model | Citation(s) |

| 12(S)-HETE | Enhances Ang II signaling. | Upregulates AT1R expression by stabilizing its mRNA. | Rat Mesangial Cells | nih.gov |

| 12-HETE | Mediates Ang II-induced JNK activation. | The LO pathway is an intermediary in Ang II's effect on JNK. | Vascular Smooth Muscle Cells | ahajournals.org |

| 12-HETE | Implicated in Ang II-induced arterial hypertension. | Contributes to the vascular response to Ang II. | Human Placenta | wikipedia.orgresearchgate.net |

Iv. Physiological and Pathophysiological Relevance of 12 R Hete and 12 R Dh Hete

Ocular System Homeostasis and Disease Pathogenesis

12(R)-HETE, an endogenous metabolite of arachidonic acid formed by the cytochrome P450 system in the corneal epithelium, plays a significant role in the eye. nih.gov Its activities influence the delicate balance required for normal ocular function and contribute to pathological conditions when this balance is disturbed.

Research has demonstrated that 12(R)-HETE has a potent and specific effect on intraocular pressure (IOP). nih.gov Topical application of 12(R)-HETE to the rabbit eye results in a marked, dose-dependent reduction in IOP. nih.gov A single application can produce a long-lasting effect, with studies showing a reduction of 4-7 mmHg within 30-120 minutes. nih.gov This effect is achieved without the typical signs of inflammation, such as hyperemia or increased protein in the aqueous humor. nih.gov

The mechanism behind this IOP reduction is linked to the compound's ability to inhibit Na+,K+-ATPase activity. nih.govnih.gov In the ciliary epithelium, the tissue responsible for producing the aqueous humor that maintains eye pressure, 12(R)-HETE was found to significantly reduce the activity of Na,K-ATPase (ouabain-sensitive ATPase). nih.gov This suppression of a key enzyme in aqueous humor formation is believed to be a primary contributor to the observed lowering of intraocular pressure. nih.govresearchgate.netnih.gov In contrast, its stereoisomer, 12(S)-HETE, shows no significant effect on either Na,K-ATPase activity or IOP. nih.govnih.gov

Table 1: Effect of Topically Applied Synthetic 12(R)-HETE on Rabbit Intraocular Pressure (IOP)

| Dose of 12(R)-HETE (micrograms) | Resulting Reduction in IOP (mmHg) |

|---|---|

| 1 | 4 |

| 10 | 6 |

| 50 | 12 |

The corneal endothelium is crucial for maintaining corneal transparency by actively pumping fluid out of the corneal stroma. nih.govarvojournals.org 12(R)-HETE has been shown to induce corneal swelling by directly inhibiting this endothelial pump function. nih.govarvojournals.org Studies using excised rabbit and human corneas demonstrated that perfusion of the endothelium with 12(R)-HETE caused a dose-dependent rate of swelling. nih.gov

This effect is attributed to the potent inhibition of endothelial Na/K adenosine (B11128) triphosphatase (Na/K ATPase), a key component of the pump mechanism. nih.govarvojournals.org The inhibitory effect of 12(R)-HETE on this enzyme is significant, whereas its stereoisomer, 12(S)-HETE, has a negligible impact. nih.govarvojournals.org This inhibition of the endothelial pump decreases the tissue's ability to reverse swelling, leading to edema and potential endothelial dysfunction. nih.govarvojournals.orgnih.gov Unlike swelling induced by some other agents, the corneal swelling caused by 12(R)-HETE was found to be reversible upon its removal from the perfusion media. nih.gov

Table 2: Research Findings on the Effects of 12(R)-HETE on the Cornea

| Parameter | Condition / Concentration | Observed Effect |

|---|---|---|

| Corneal Swelling Rate (Rabbit Cornea) | 10-7 mol/l 12(R)-HETE | 14 ± 0.5 µm/hr |

| 10-6 mol/l 12(R)-HETE | 24 ± 1 µm/hr | |

| 10-5 mol/l 12(R)-HETE | 25 ± 2 µm/hr | |

| Na/K ATPase Inhibition | 10-6 mol/l 12(R)-HETE | 54% inhibition |

| 10-6 mol/l 12(S)-HETE | 0.5% inhibition |

Corneal hypoxia, a deficiency of oxygen supply to the cornea often associated with prolonged contact lens wear or certain diseases, triggers a pathological response that can lead to corneal edema and inflammation. nih.govnih.govtxeyesurgeons.comnih.gov Hypoxia stimulates the production of potent inflammatory metabolites of arachidonic acid by the corneal epithelium through the cytochrome P450 pathway. nih.gov A key metabolite produced under these conditions is 12-HETE, which directly promotes the development of corneal edema. nih.gov By causing endothelial dysfunction and swelling as described previously, 12(R)-HETE is a significant contributor to the pathologies induced by a lack of oxygen to the cornea. nih.govnih.gov

The healthy cornea is avascular, and the growth of new blood vessels, known as corneal neovascularization (CNV), is a sight-threatening pathology. wikipedia.orgaao.org CNV is often a consequence of inflammation and hypoxia. nih.govaao.org The hypoxia-induced production of arachidonic acid metabolites, including 12-HETE and 12-HETrE, incites an inflammatory cascade. nih.gov This cascade results in the chemotaxis of neutrophils (a type of immune cell) and ultimately promotes the development of CNV. nih.gov Therefore, 12(R)-HETE is implicated as a mediator in the complex process that disrupts the cornea's avascular state, contributing to the formation of new blood vessels. nih.gov

Role in Inflammatory and Immune System Modulation

Beyond its direct effects on ocular tissues, 12(R)-HETE also functions as a signaling molecule that modulates the activity of the immune system.

Chemotaxis is the directed movement of cells in response to a chemical stimulus. This process is fundamental to the inflammatory response, guiding immune cells to sites of injury or infection. Studies have shown that 12(R)-HETE possesses chemotactic activity for human peripheral blood lymphocytes. nih.gov In microchemotaxis assays, 12(R)-HETE was shown to be chemotactic for these immune cells over a concentration range of 5 x 10⁻⁷ to 5 x 10⁻⁵ M. nih.gov In stark contrast, its stereoisomer, 12(S)-HETE, elicited negligible chemotactic responses, highlighting the stereospecificity of this biological activity. nih.gov While another lipid mediator, Leukotriene B4 (LTB4), was found to be a more potent chemoattractant, the maximal response to both 12(R)-HETE and LTB4 was similar, suggesting that 12(R)-HETE can be an effective signal for lymphocyte migration. nih.gov This property may contribute to the infiltration of lymphocytes in inflammatory conditions where 12(R)-HETE is produced. nih.gov

Involvement in Dermatological Conditions (e.g., Psoriasis, Erythroderma)

The accumulation of the arachidonic acid metabolite, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), is a recognized feature of proliferative dermatoses such as psoriasis. pnas.orguniprot.org In contrast to healthy epidermis which predominantly synthesizes the 12(S)-HETE enantiomer, the involved areas of psoriatic epidermis show markedly increased concentrations of 12(R)-HETE. pnas.orgtaylorandfrancis.com This distinct stereochemical profile in psoriatic lesions points to a specific enzymatic pathway.

Mechanistic studies have provided evidence for a lipoxygenase route to 12(R)-HETE in human psoriatic tissue. pnas.orguniprot.org Researchers have cloned a specific 12R-lipoxygenase from human keratinocytes which oxygenates arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), with over 98% being in the 12(R) configuration. pnas.orgpnas.orgnih.gov This enzyme, ALOX12B, is expressed in the epidermis and its presence is detectable in psoriatic scales. pnas.orgnih.govnih.gov The formation of 12(R)-HETE in psoriatic scales occurs through a direct lipoxygenase-catalyzed reaction rather than an isomerization from 12(S)-HETE. pnas.orgnih.gov

The biological activity of 12-HETE in the skin contributes to the inflammatory events characteristic of psoriasis. Epicutaneous application of a racemic mixture of 12(R,S)-HETE onto both normal and uninvolved psoriatic skin induces an inflammatory response. nih.gov This response is characterized by dermal infiltrates of neutrophils and mononuclear cells, as well as the accumulation of neutrophils in the epidermis, mimicking the histological features of psoriasis. nih.gov Furthermore, studies on cultured epidermal cells from psoriasis patients have revealed a significant decrease in the number of high-affinity 12-HETE binding sites compared to cells from healthy individuals, while the receptor affinity remained unchanged. nih.gov This reduction in receptor number, observed even in clinically normal psoriatic skin, may lead to diminished uptake of 12-HETE and could represent a primary molecular defect in the pathophysiology of the disease. nih.gov

Table 1: Role of 12(R)-HETE in Psoriasis

| Feature | Observation in Psoriasis | Reference(s) |

| Metabolite Profile | Predominant accumulation of 12(R)-HETE in psoriatic scales. | pnas.orguniprot.orgpnas.orgtaylorandfrancis.com |

| Enzymatic Synthesis | Presence and activity of a 12R-lipoxygenase (ALOX12B) in keratinocytes. | pnas.orgpnas.orgnih.govnih.gov |

| Inflammatory Response | Topical application of 12(R,S)-HETE induces neutrophil and mononuclear cell infiltration. | nih.gov |

| Receptor Status | Fourfold decrease in the number of 12-HETE binding sites on epidermal cells. | nih.gov |

Contribution to Systemic Inflammatory Responses

Lipoxygenases (LOXs) and their eicosanoid products, including 12-HETE, are known to have significant pathological implications in a variety of inflammatory diseases. nih.gov Increased 12-LOX activity can promote inflammation mediated by both oxidative and endoplasmic reticulum stress. nih.govresearchgate.net Macrophage 12-LOXs are notably upregulated during systemic inflammatory responses, leading to a pro-inflammatory state through the production of inflammatory cytokines. nih.gov

While much of the research has focused on the 12(S) enantiomer, there is emerging evidence for the involvement of 12(R)-HETE in systemic inflammation. For instance, in the context of diabetes, a condition with a significant inflammatory component, 12(R)-HETE has been detected in the serum with up-regulated expression. researchgate.net Although with far less potency than 12(S)-HETE, 12(R)-HETE has been shown to reduce insulin (B600854) secretion and induce apoptosis in cultured human pancreatic beta cells. wikipedia.org Extracellularly, 12-HETE can influence a variety of signaling pathways to modulate inflammatory activity, potentially through interaction with G protein-coupled receptors like GPR31 and the low-affinity leukotriene B4 receptor, BLT2. nih.govwikipedia.orgcaymanchem.com

Endogenous Antipyresis

Evidence suggests a role for 12(R)-HETE in the central regulation of body temperature, specifically in the context of fever reduction. Studies in animal models have demonstrated that 12(R)-HETE can act as an endogenous antipyretic agent. Intracerebroventricular administration of 12(R)-HETE at a dose of 10 µg per animal was shown to significantly decrease pyresis induced by lipopolysaccharide (LPS) in rats. caymanchem.com This finding points to a potential role for cytochrome P450-derived metabolites of arachidonic acid, such as 12(R)-HETE, in the body's natural mechanisms to counteract fever. caymanchem.com

Cardiovascular System Function and Dysfunction

Mechanisms of Vasoconstriction and Vasodilation

The vascular effects of 12-HETE isomers are complex and can vary depending on the specific isomer, the vascular bed, and the species being studied. wikipedia.org 12(R)-HETE has been demonstrated to have vasoconstrictive properties. Specifically, both 12(R)-HETE and, to a lesser extent, 12(S)-HETE constrict the renal arteries of dogs. wikipedia.orgahajournals.org

Conversely, both 12(R)-HETE and 12(S)-HETE can also contribute to vasodilation through their interaction with the thromboxane (B8750289) A2 (TP) receptor. wikipedia.orgnih.gov They act as competitive antagonists at this receptor, thereby blocking the vasoconstricting actions of agonists like thromboxane A2 and the prostaglandin (B15479496) H2 mimetic, U46619. wikipedia.orgnih.gov This antagonistic activity is responsible for the ability of these isomers to relax pre-constricted mouse mesenteric arteries. wikipedia.orgnih.gov The ultimate physiological effect, whether constriction or dilation, likely depends on the local balance of these opposing mechanisms and the specific receptor expression in the vascular tissue. wikipedia.org

Contribution to Hypertension Development

While the role of 12(S)-HETE in the development of hypertension is more extensively studied, the vasoconstrictive actions of 12(R)-HETE suggest a potential contribution to elevated blood pressure. ahajournals.orgahajournals.org The demonstration that 12(R)-HETE can act as a vasoconstrictor in small renal arteries is particularly relevant, as renal vascular resistance is a key determinant of systemic blood pressure. wikipedia.orgahajournals.org

Furthermore, the broader 12-HETE class of molecules has been implicated in angiotensin II-induced pressor responses. nih.gov Studies have shown that 12-HETE can potentiate the pressor response to angiotensin II in rats, indicating a potential mechanism through which it could contribute to hypertension. nih.gov Although these studies did not distinguish between the stereoisomers, the shared vasoconstrictive properties of 12(R)-HETE in certain vascular beds suggest it may play a role in this potentiation. wikipedia.orgahajournals.orgnih.gov

Impact on Platelet Function and Aggregation

12(R)-HETE has been shown to exert an inhibitory effect on platelet function. caymanchem.com This action is mediated through its interaction with the thromboxane A2 (TP) receptor on human platelets. caymanchem.comnih.gov By binding to the TP receptor, 12(R)-HETE acts as an antagonist, thereby inhibiting platelet aggregation induced by TP receptor agonists. caymanchem.com

In a study using washed isolated human platelets, 12(R)-HETE was found to bind to the TP receptor with an IC50 value of 0.734 µM. caymanchem.com It also inhibited platelet aggregation induced by the TP receptor agonist I-BOP with an IC50 of 3.6 µM. caymanchem.com This inhibitory effect on a key pathway of platelet activation suggests that 12(R)-HETE may play a role in modulating thrombotic events.

Table 2: Cardiovascular Effects of 12(R)-HETE

| Cardiovascular Parameter | Effect of 12(R)-HETE | Mechanism/Observation | Reference(s) |

| Vascular Tone | Vasoconstriction | Constricts canine renal arteries. | wikipedia.orgahajournals.org |

| Vasodilation (indirect) | Competitive antagonist at the thromboxane A2 receptor, relaxing pre-constricted arteries. | wikipedia.orgnih.gov | |

| Blood Pressure | Potential contribution to hypertension | Vasoconstrictor in renal arteries; general 12-HETE potentiates angiotensin II response. | wikipedia.orgahajournals.orgnih.gov |

| Platelet Function | Inhibition of Aggregation | Binds to and antagonizes the platelet thromboxane A2 (TP) receptor. | caymanchem.comnih.gov |

Participation in Cardiac Hypertrophy and Myocardial Remodeling

The development of cardiac hypertrophy, an adaptive response to pressure overload that can become maladaptive, involves complex signaling pathways where arachidonic acid metabolites play a crucial role. nih.govmdpi.com 12-HETE, including the 12(R) stereoisomer, has been identified as a significant contributor to the pathological remodeling of the heart. nih.gov Increased levels of 12-HETE are observed in response to pressure overload-induced hypertrophy and in animal models of heart failure. nih.gov

Studies have demonstrated that mid-chain HETEs, including 12-HETE, can induce cellular hypertrophy in human ventricular cardiomyocytes. researchgate.net This process is evidenced by an increase in cell size and the induction of cardiac hypertrophy markers such as α- and β-myosin heavy chain. researchgate.net The mechanism appears to involve the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. nih.govresearchgate.net Specifically, 12-HETE has been shown to increase superoxide (B77818) production and signaling through ERK1/2 and NF-κB. nih.gov Furthermore, male rats subjected to pressure overload exhibit more severe cardiac hypertrophy compared to females, a difference associated with a significant increase in cardiac levels of 12(R)-HETE and the enzymes responsible for its synthesis. researchgate.net 12-HETE also regulates the transformation of cardiac fibroblasts into myofibroblasts, a key step in the development of cardiac fibrosis and extracellular matrix remodeling that contributes to the progression of heart failure. nih.gov

| Finding | Model/System | Mechanism/Effect | Source |

|---|---|---|---|

| Increased 12-HETE levels | Pressure overload hypertrophy models | Contributes to maladaptive cardiac hypertrophy and heart failure. | nih.govnih.gov |

| Induction of cellular hypertrophy | Human ventricular cardiomyocytes (RL-14 cells) | Upregulation of hypertrophic markers (α/β-myosin heavy chain). | researchgate.net |

| Activation of signaling pathways | Human cardiomyocytes | Increased phosphorylation of ERK1/2 and NF-κB binding activity. | nih.govresearchgate.net |

| Promotion of cardiac fibrosis | Cardiac fibroblasts | Stimulates transformation to myofibroblast phenotype. | nih.gov |

Role in Ischemia-Reperfusion Injury Across Organs (e.g., Liver, Heart)

Ischemia-reperfusion (I/R) injury is a significant clinical problem characterized by cellular damage that occurs upon the restoration of blood flow to ischemic tissue. nih.gov The arachidonate (B1239269) 12-lipoxygenase (ALOX12)-12-HETE signaling axis has been identified as a critical determinant in the process of hepatic I/R injury. nih.govuniprot.org During ischemia, ALOX12 is markedly upregulated in hepatocytes, leading to an accumulation of 12-HETE. nih.govuniprot.org This metabolite then directly binds to the G-protein-coupled receptor 31 (GPR31), triggering an inflammatory response that exacerbates liver damage. nih.govuniprot.org

Blocking the production of 12-HETE has been shown to inhibit I/R-induced liver dysfunction, inflammation, and cell death in mouse and pig models. nih.govuniprot.org Furthermore, in a nonhuman primate model of hepatic I/R that closely mimics clinical scenarios, inhibiting 12-HETE accumulation effectively mitigated all associated pathologies. nih.govuniprot.org In the context of cardiac I/R injury, metabolites derived from cytochrome P450 (CYP) enzymes, such as 20-HETE, are known to contribute to injury through the formation of reactive oxygen species (ROS). nih.govimrpress.com While direct evidence for 12(R)DH-Hete is limited, the conversion of 12-HETE to 12-oxo-ETE represents a potential metabolic pathway in tissues affected by I/R. wikipedia.org

Metabolic Diseases and Endocrine System Interactions

The 12-lipoxygenase pathway and its products are implicated in the pathophysiology of diabetes by affecting pancreatic beta-cell viability and function. nih.govnih.gov Studies on human islets have shown that 12(S)-HETE, and to a lesser extent 12(R)-HETE, can reduce insulin secretion and induce apoptosis in beta-cells. wikipedia.orgnih.gov Specifically, 12(S)-HETE has been demonstrated to inhibit insulin secretion and reduce metabolic activity in human islets at low concentrations. nih.gov This compound also increases cell death in human islet cells. nih.govmdpi.com

The detrimental effects of 12-HETE on beta-cells may be mediated through the p38-MAPK signaling pathway, which is known to regulate the production of pro-inflammatory cytokines. nih.govmdpi.com Activation of this pathway by 12-HETE could initiate or worsen inflammation, leading to impaired beta-cell function. mdpi.com In human islets, 12-HETE treatment can also induce the expression of NADPH oxidase 1 (NOX-1), potentially causing a sustained increase in ROS production that results in beta-cell dysfunction and death. mdpi.com

| Compound | Effect | Mechanism | Source |

|---|---|---|---|

| 12(S)-HETE | Reduced insulin secretion, increased cell death | Activation of p38-MAPK pathway, induction of NOX-1 and ROS production. | wikipedia.orgnih.govmdpi.com |

| 12(R)-HETE | Reduced insulin secretion (less potent than 12(S)-HETE), induced apoptosis | Contributes to beta-cell dysfunction. | wikipedia.org |

Diabetic retinopathy (DR) is a major microvascular complication of diabetes, and abnormal lipid metabolism is deeply implicated in its pathogenesis. x-mol.netnih.govconsensus.app The 12-lipoxygenase (12-LOX) pathway and its primary product, 12-HETE, play a key role. nih.govconsensus.app Evidence shows that 12-LOX and 12-HETE activate retinal cells, particularly vascular endothelial cells, by stimulating NADPH oxidase and the subsequent generation of ROS. nih.govconsensus.app This cascade mediates multiple pathological changes seen in DR, including inflammation and angiogenesis. nih.gov

Levels of 12-HETE are significantly elevated in the vitreous of diabetic patients with proliferative diabetic retinopathy. mdpi.com In experimental models, administration of 12-HETE has been shown to augment the expression of vascular endothelial growth factor (VEGF) in retinal Müller cells and astrocytes, a critical factor in retinal neovascularization. mdpi.com Conversely, genetic deletion or pharmacological inhibition of 12-LOX protects mice from developing DR. nih.govconsensus.app Logistic regression analysis in human studies has found that serum 12-HETE is independently associated with the presence of DR, suggesting that lower levels may be a protective factor. nih.gov

Patients with certain forms of dyslipidemia, such as type IIa hypercholesterolemia (a selective increase in plasma LDL cholesterol), exhibit increased platelet reactivity. hmdb.ca This heightened reactivity is associated with enhanced arachidonic acid metabolism and an increased generation of its metabolites, including 12-HETE and thromboxane B2. hmdb.canih.gov In collagen-stimulated platelets from these patients, the levels of 12-HETE are significantly higher than in controls. nih.gov

12-HETE is considered a pro-aggregatory eicosanoid in platelet function. nih.gov Its role in mediating smooth muscle cell migration and proliferation, combined with its increased production in hypercholesterolemia, may contribute to the elevated incidence of thrombosis and the development of atheromatous lesions in these individuals. nih.gov The production of 12-HETE by platelets is also increased in spontaneously hypertensive rats compared to normotensive controls. caymanchem.com These findings highlight a clear link between dyslipidemia, elevated 12-HETE levels, and heightened platelet activity, which are key factors in atherothrombosis. nih.gov

Cellular Proliferation, Differentiation, and Apoptosis

12-HETE exerts diverse and often cell-type-specific effects on fundamental cellular processes like proliferation, differentiation, and apoptosis. In several pancreatic cancer cell lines, the 12-lipoxygenase product 12(S)-HETE has been shown to stimulate cell proliferation. nih.gov The underlying mechanism involves the activation of intracellular protein tyrosine kinases and the ERK signaling pathway. nih.gov

Conversely, in other contexts, 12-HETE and its precursors can induce apoptosis. For example, 12(S)-HETE causes apoptosis in cultured human pancreatic beta-cells. wikipedia.org In ovarian cancer cells, however, 12-HETE has been found to inhibit apoptosis in a dose-dependent manner, promoting cell survival by activating the integrin-linked kinase (ILK)/NF-κB pathway. medchemexpress.com This demonstrates the context-dependent role of 12-HETE, which can either promote survival and proliferation or induce cell death depending on the cellular environment and signaling pathways involved. nih.govmedchemexpress.com

Modulation of Cancer Cell Growth and Metastatic Potential (e.g., Colon and Prostate Cancer)

The metabolism of arachidonic acid through the 12-lipoxygenase (12-LOX) pathway, leading to the production of 12-hydroxyeicosatetraenoic acid (12-HETE), plays a significant role in cancer biology. tandfonline.com Both the 12(S)-HETE and 12(R)-HETE stereoisomers have been implicated in modulating key processes of cancer progression, including cell growth, invasion, and metastatic potential. tandfonline.comwikipedia.org The expression of 12-LOX and the subsequent production of 12-HETE are often positively correlated with the metastatic potential of tumor cells. nih.gov

Colon Cancer:

In the context of colon cancer, 12(R)-HETE has been demonstrated to directly influence cell proliferation. caymanchem.com Studies have shown that 12(R)-HETE, at a concentration of 1 µM, increases the proliferation of HT-29 human colon cancer cells. caymanchem.com The more extensively studied 12(S)-HETE isomer also promotes the proliferation of both human (HCA-7) and murine (MC38, CT26) colon cancer cell lines. oncotarget.com

The role of 12(S)-HETE in the metastatic potential of colon cancer is linked to its function as a signaling molecule that can influence the tumor microenvironment. nih.govresearchgate.net Colon cancer cell-derived 12(S)-HETE can induce the retraction of cancer-associated fibroblasts, potentially creating pathways for tumor cell invasion. researchgate.net Furthermore, some colorectal cancer (CRC) cell lines (Caco2, SW480, and SW620) show progressively increasing levels of ALOX12 (the enzyme producing 12(S)-HETE) and secrete higher amounts of 12(S)-HETE, which is directly proportional to their metastatic capabilities. nih.gov Platelets can also play a role by delivering 12-LOX to colon cancer cells, enabling them to produce 12-HETE, which may impact cancer cell biology. nih.govcardiff.ac.uk

Prostate Cancer:

The 12-LOX pathway is significantly implicated in the progression and metastasis of prostate cancer. nih.govnih.gov Increased expression of 12-LOX in human prostate carcinoma cells (PC-3) enhances their metastatic potential. nih.gov This is achieved by modulating cell adhesiveness to extracellular matrix components like vitronectin and collagen, as well as increasing cell spreading, motility, and invasiveness. nih.gov Overexpression of 12-LOX in a mouse model resulted in more frequent tumor cell invasion into surrounding tissues and an increase in bone metastasis. nih.gov

12(S)-HETE, a key product of 12-LOX, is a critical factor in tumor invasion and metastasis. nih.gov It exerts its effects through a high-affinity G protein-coupled receptor, GPR31 (also known as 12-HETER1), which is significantly upregulated in prostate cancer tissues compared to normal prostate glands. nih.govnih.gov The expression level of this receptor positively correlates with the aggressiveness, clinical stage, and grade of prostate tumors. nih.gov The binding of 12(S)-HETE to GPR31 on PC-3 prostate cancer cells activates signaling pathways (such as the MAPK/ERK and NFκB pathways) that promote cell growth and other pro-malignant functions. wikipedia.org Knocking down the GPR31 receptor in prostate cancer cells has been shown to markedly reduce colony formation and inhibit tumor growth in animal models. nih.gov

Table 1: Research Findings on the Role of 12-HETE in Cancer Cell Proliferation and Metastasis

| Compound | Cancer Type | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 12(R)-HETE | Colon Cancer | HT-29 | Increased cell proliferation at a concentration of 1 µM. | caymanchem.com |

| 12(S)-HETE | Colon Cancer | HCA-7, MC38 | Stimulated proliferation of both human and murine colon cancer cells. | oncotarget.com |

| 12(S)-HETE | Colon Cancer | Caco2, SW480, SW620 | Secretion levels are directly proportional to the metastasizing potential of the cells. | nih.gov |

| 12-LOX (produces 12(S)-HETE) | Prostate Cancer | PC-3 | Overexpression enhanced cell adhesion, spreading, motility, invasiveness, and bone metastasis in vivo. | nih.gov |

| 12(S)-HETE | Prostate Cancer | PC-3 | Activates GPR31 receptor, stimulating pro-growth signaling pathways (MAPK/ERK, NFκB). | wikipedia.org |

| GPR31 (12(S)-HETE Receptor) | Prostate Cancer | - | Expression is markedly upregulated in neoplastic prostate glands and correlates with tumor grade and clinical stage. | nih.gov |

Influence on Epithelial Cell Proliferation

The influence of the 12-LOX pathway extends to the regulation of normal epithelial cell proliferation, a critical process in tissue maintenance and wound healing. Specifically, 12(S)-HETE has been identified as a mediator of growth factor-induced proliferation in corneal epithelial cells. nih.gov

In rabbit corneal epithelial cells, growth factors such as epidermal growth factor (EGF), hepatocyte growth factor (HGF), and keratinocyte growth factor (KGF) stimulate the production of 12(S)-HETE. nih.gov This stimulation occurs through the induction of 12-LOX gene expression, which is followed by an increase in the 12-LOX protein and a significant rise in 12(S)-HETE synthesis. nih.gov

The subsequent increase in 12(S)-HETE levels plays a functional role in the proliferative response of these cells. nih.gov Direct application of 12(S)-HETE, much like the growth factors themselves, leads to a significant increase in corneal epithelial cell proliferation. nih.gov Furthermore, when the synthesis of 12(S)-HETE is blocked by specific 12-LOX inhibitors, the proliferative effect of the growth factors is partially inhibited. nih.gov These findings suggest that 12(S)-HETE is an important downstream signaling molecule that mediates, at least in part, the proliferative signals initiated by key growth factors in corneal epithelial tissue. nih.gov This role highlights its importance in regulating epithelial cell proliferation, which is crucial for processes like corneal re-epithelialization following an injury. nih.gov

V. Advanced Research Methodologies and Experimental Models in 12 R Dh Hete and 12 R Hete Studies

Sophisticated Analytical Chemistry Techniques

The accurate detection and quantification of 12(R)DH-Hete and its related metabolites are challenging due to their low endogenous concentrations and the presence of structurally similar isomers. To overcome these challenges, researchers employ a suite of advanced analytical techniques that offer high sensitivity, specificity, and the ability to distinguish between stereoisomers.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

High-resolution liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone for the untargeted and targeted profiling of eicosanoids, including this compound, in complex biological matrices. animbiosci.orgnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

In a typical LC-MS workflow for metabolite profiling, biological samples such as plasma, tissue homogenates, or cell culture media first undergo extraction to isolate the lipid fraction. researchgate.net The extracted lipids are then separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nsf.gov The separation is often achieved using a reversed-phase column, which separates molecules based on their hydrophobicity. researchgate.net

Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, which are crucial for the confident identification of metabolites. nsf.gov Tandem mass spectrometry (MS/MS) is also frequently employed to obtain structural information by fragmenting the parent ions and analyzing the resulting product ions. researchgate.net This fragmentation pattern serves as a "fingerprint" for a specific molecule, enhancing the reliability of its identification. The use of LC-MS-based lipidomic platforms allows for both the qualitative and quantitative determination of a wide range of eicosanoids, providing a comprehensive view of the metabolic pathways involved. koreamed.org

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap). nsf.gov |

| Sample Preparation | Typically involves liquid-liquid or solid-phase extraction to isolate lipids from biological matrices. researchgate.net |

| Separation | Chromatographic separation is usually performed on a reversed-phase column to resolve individual metabolites based on polarity. researchgate.net |

| Detection | High-resolution mass analysis provides accurate mass-to-charge ratios for metabolite identification. Tandem MS (MS/MS) is used for structural elucidation. researchgate.netnsf.gov |

| Application | Enables the simultaneous profiling of numerous metabolites, providing a snapshot of the metabolome and allowing for the identification of biomarkers and perturbed pathways. animbiosci.org |

Chiral Chromatography for Stereoisomer Separation and Quantification

The biological activities of HETE and DH-Hete isomers are often stereospecific, meaning that the (R) and (S) enantiomers can have distinct or even opposing effects. Therefore, the ability to separate and quantify these stereoisomers is critical for understanding their specific roles. Chiral chromatography is the gold standard for achieving this separation. nih.govresearchgate.net

This technique utilizes a chiral stationary phase (CSP) within the chromatography column. The CSP is composed of a chiral selector that interacts differently with the two enantiomers, leading to different retention times and, consequently, their separation. scirp.org For the analysis of 12(R)-HETE and its counterparts, amylose-based chiral columns have proven to be effective. scirp.org

When coupled with mass spectrometry (chiral LC-MS/MS), this method provides a highly sensitive and specific platform for the quantification of individual enantiomers in biological samples. nih.gov For example, a chiral LC-MS/MS method has been successfully developed to resolve and quantify 12(R)-HETE and 12(S)-HETE in various biological samples, demonstrating their involvement in atopic dermatitis. nih.gov The resolution between enantiomers is a key parameter in method development, with a resolution value of greater than 2.0 generally considered to indicate a good separation. scirp.org

| Technique | Principle | Application in 12(R)-HETE Studies |

| Chiral Chromatography | Utilizes a chiral stationary phase (CSP) to differentially interact with enantiomers, leading to their separation based on retention time. scirp.org | Separation and quantification of 12(R)-HETE and 12(S)-HETE to investigate their distinct biological functions. nih.gov |

| Chiral LC-MS/MS | Combines the separation power of chiral chromatography with the sensitivity and specificity of tandem mass spectrometry. | Enables the precise measurement of low levels of 12(R)-HETE and its enantiomer in complex biological matrices like plasma and tissue. nih.gov |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands, such as this compound, with their receptors. nih.gov These assays utilize a radiolabeled form of a ligand to measure its binding to a receptor preparation, which can be in the form of whole cells, cell membranes, or tissue homogenates. revvity.com

There are two main types of radioligand binding assays: saturation and competition assays. Saturation experiments involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the ligand's binding affinity (Kd). nih.govsci-hub.se Competition assays, on the other hand, are used to determine the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. uam.es The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated. uam.es

The selection of the radioligand is crucial and should ideally possess high specific activity, high purity, and low non-specific binding. revvity.com These assays are instrumental in identifying and characterizing receptors for novel ligands and for screening compound libraries for potential receptor modulators.

| Assay Type | Purpose | Key Parameters Determined |

| Saturation Binding Assay | To determine the density of receptors in a sample and the affinity of the radioligand for the receptor. nih.gov | Bmax (maximum receptor density), Kd (equilibrium dissociation constant). nih.gov |

| Competition Binding Assay | To determine the affinity of an unlabeled compound for a receptor. uam.es | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant). uam.es |

In Vitro Cellular and Subcellular Systems

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of action of this compound and 12(R)-HETE. wikipedia.org These systems range from primary cell cultures and immortalized cell lines to the use of recombinant proteins and enzyme assays, allowing for detailed mechanistic studies that would be difficult or impossible to perform in whole organisms. acs.org

Primary Cell Cultures and Immortalized Cell Lines for Mechanistic Studies

Primary cell cultures, which are isolated directly from tissues, and immortalized cell lines, which can be propagated indefinitely, are invaluable tools for studying the effects of this compound on cellular processes. acs.org These in vitro systems allow researchers to investigate signaling pathways, gene expression changes, and other cellular responses in a controlled setting. wikipedia.org For instance, cell cultures can be used to study the pro-inflammatory effects of 12(R)-HETE by measuring the production of cytokines or the activation of inflammatory signaling cascades.

The choice of cell type is critical and depends on the biological question being addressed. For example, to study the role of this compound in the immune system, researchers might use primary immune cells or immune cell lines. The use of human embryonic kidney (HEK293T) cells with gene-editing technologies like CRISPR/Cas9 has enabled the study of specific signaling pathways by deactivating genes associated with them. nih.gov

Recombinant Protein Expression and Enzyme Assays

To study the enzymes involved in the synthesis and metabolism of this compound and to characterize its potential protein targets, researchers often turn to recombinant protein expression. bio-rad.com This involves genetically engineering a host organism, such as E. coli or cultured mammalian cells, to produce a specific protein of interest. bio-rad.comnih.gov The recombinant protein can then be purified and used in various assays. bio-rad.com

Enzyme assays are used to measure the activity of the enzymes that produce or metabolize this compound. nih.gov These assays typically involve incubating the purified enzyme with its substrate and then measuring the rate of product formation. This information is crucial for understanding the regulation of this compound levels in the body and for identifying potential inhibitors of its synthesis. Recombinant proteins are also essential for structural biology studies, such as X-ray crystallography, which can provide detailed three-dimensional structures of the proteins and offer insights into their mechanisms of action. nih.gov

| System | Description | Application in this compound Research |

| Primary Cell Cultures | Cells isolated directly from living tissue and grown in a controlled laboratory environment. acs.org | Investigating the direct effects of this compound on specific cell types relevant to its biological function. |

| Immortalized Cell Lines | Cells that have been modified to proliferate indefinitely, providing a consistent and readily available experimental model. acs.org | Used for high-throughput screening of compounds that modulate this compound signaling and for detailed mechanistic studies of its cellular effects. |

| Recombinant Protein Expression | Production of specific proteins in a host organism, allowing for their purification and characterization in isolation. bio-rad.com | Production of enzymes involved in the this compound pathway for kinetic studies and structural analysis. Production of potential receptor proteins for binding assays. |

| Enzyme Assays | Measurement of the rate of an enzyme-catalyzed reaction. nih.gov | Characterizing the activity of enzymes that synthesize or degrade this compound and for screening potential enzyme inhibitors. |

Isolated Organelle Studies (e.g., Mitochondria)

Isolated organelle studies, particularly those focusing on mitochondria, are crucial for understanding the direct effects of eicosanoids on cellular bioenergetics and signaling at a subcellular level. diabetesjournals.org These in vitro approaches allow for the precise control of experimental conditions, enabling detailed investigation of mitochondrial function. diabetesjournals.org